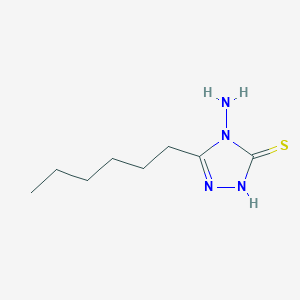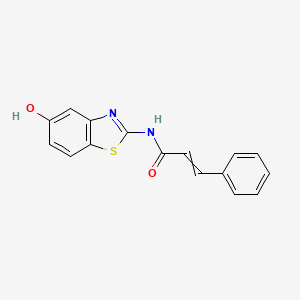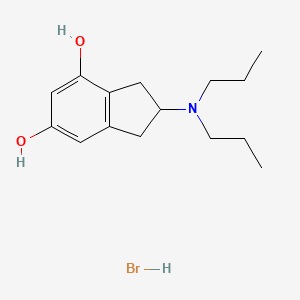
2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide is a chemical compound with a complex structure that includes an indene backbone substituted with dipropylamino and dihydroxy groups
Vorbereitungsmethoden
The synthesis of 2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide can be achieved through several synthetic routes. One common method involves the formation of the indene backbone followed by the introduction of the dipropylamino group and the dihydroxy groups. The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of 2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in the context of neurological research, it may interact with neurotransmitter receptors to influence neuronal signaling .
Vergleich Mit ähnlichen Verbindungen
2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide can be compared with other similar compounds, such as 4-[2-(dipropylamino)ethyl]indoline-2,3-dione hydrochloride and 2-(diisopropylamino)ethanol. These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Eigenschaften
CAS-Nummer |
87615-51-8 |
|---|---|
Molekularformel |
C15H24BrNO2 |
Molekulargewicht |
330.26 g/mol |
IUPAC-Name |
2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide |
InChI |
InChI=1S/C15H23NO2.BrH/c1-3-5-16(6-4-2)12-7-11-8-13(17)10-15(18)14(11)9-12;/h8,10,12,17-18H,3-7,9H2,1-2H3;1H |
InChI-Schlüssel |
SJCMIPXBNZRAAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1CC2=C(C1)C(=CC(=C2)O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
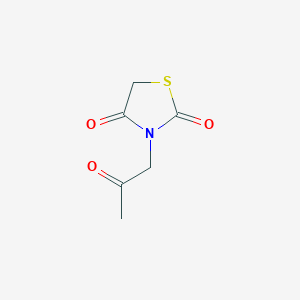
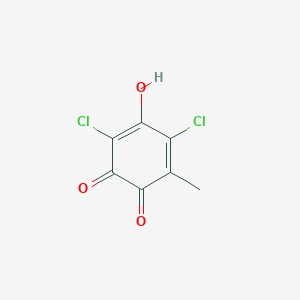
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)



![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
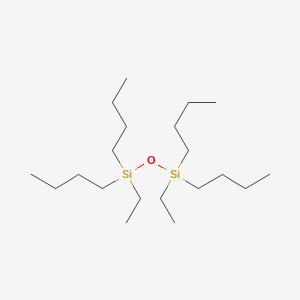
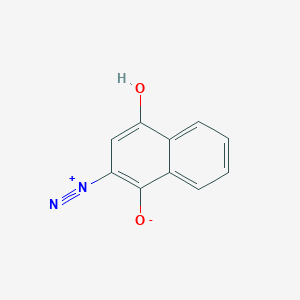
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
